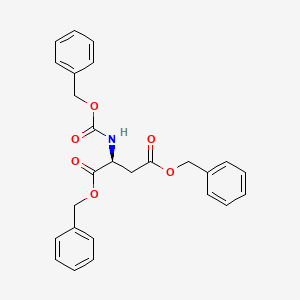

Z-Asp(OBzl)-OBzl

概要

説明

Z-Aspartic Acid Benzyl Ester Benzyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions:

Protection of Aspartic Acid: The synthesis begins with the protection of the amino group of aspartic acid using a benzyl ester group. This is typically achieved by reacting aspartic acid with benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid.

Formation of Z-Aspartic Acid Benzyl Ester Benzyl Ester: The protected aspartic acid is then reacted with another equivalent of benzyl alcohol under similar conditions to form the final product.

Industrial Production Methods: Industrial production of Z-Aspartic Acid Benzyl Ester Benzyl Ester follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: for the protection reactions.

Purification steps: such as crystallization or chromatography to isolate the final product.

化学反応の分析

Types of Reactions:

Hydrolysis: Z-Aspartic Acid Benzyl Ester Benzyl Ester can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the removal of the benzyl ester groups and yielding aspartic acid.

Substitution Reactions: The benzyl ester groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

Substitution: Various alcohols or amines in the presence of a catalyst.

Major Products:

Hydrolysis: Aspartic acid.

Substitution: Derivatives of aspartic acid with different protecting groups.

科学的研究の応用

Peptide Synthesis

One of the primary applications of Z-Asp(OBzl)-OBzl is in peptide synthesis. The protective groups allow for selective reactions at other functional groups without interference, facilitating the assembly of complex peptides.

Case Study: Synthesis of β-Melanocyte-Stimulating Hormone

In a notable study, researchers utilized this compound in the total synthesis of the octadecapeptide representing the amino acid sequence of porcine β-melanocyte-stimulating hormone. The compound played a crucial role in constructing the peptide chain, demonstrating its effectiveness in synthesizing biologically relevant peptides .

Drug Development

This compound is also investigated for its potential use in developing new pharmaceuticals. Its ability to serve as a precursor for various bioactive compounds makes it an attractive candidate for medicinal chemistry.

Example: Synthesis of Aspartame Analogues

Research has shown that derivatives of this compound can be employed in synthesizing sweetener analogues like aspartame. The compound's unique structure allows for modifications that enhance the efficacy and flavor profile of these sweeteners .

Biochemical Studies

The compound is utilized in biochemical studies to explore enzyme-substrate interactions and protein folding mechanisms. Its protective groups enable researchers to manipulate aspartic acid residues in various proteins without disrupting their overall structure.

Enzymatic Reactions

Studies have demonstrated that this compound can participate in enzymatic esterification and transesterification reactions, providing insights into enzyme specificity and catalytic mechanisms .

Material Science Applications

Beyond traditional applications in biochemistry and pharmacology, this compound derivatives have been explored in material science. For instance, dendrimer structures based on this compound exhibit self-assembly properties that can be utilized to create advanced materials with unique mechanical properties.

Example: POSS-Z-Asp(OBzl) Dendrimers

Research highlighted the formation of polyhedral oligomeric silsesquioxane (POSS) core-based dendrimers using Z-Asp(OBzl). These materials demonstrated distinct morphologies and mechanical properties based on solvent polarity, showcasing their potential for innovative applications .

作用機序

Molecular Targets and Pathways:

Protecting Group: The primary function of Z-Aspartic Acid Benzyl Ester Benzyl Ester is to protect the amino group of aspartic acid during chemical reactions. This prevents unwanted side reactions and allows for selective modification of the peptide chain.

Hydrolysis Pathway: Upon completion of the desired reactions, the benzyl ester groups can be removed through hydrolysis, yielding the free amino group of aspartic acid.

類似化合物との比較

Z-Glutamic Acid Benzyl Ester Benzyl Ester: Similar to Z-Aspartic Acid Benzyl Ester Benzyl Ester, this compound is used in peptide synthesis to protect the amino group of glutamic acid.

Boc-Aspartic Acid Benzyl Ester: This compound uses a tert-butoxycarbonyl (Boc) group instead of a benzyl ester group for protection.

Uniqueness:

Selective Protection: Z-Aspartic Acid Benzyl Ester Benzyl Ester offers selective protection of the amino group, which is crucial for the synthesis of complex peptides.

Ease of Removal: The benzyl ester groups can be easily removed through hydrolysis, making it a convenient protecting group in peptide synthesis.

生物活性

Z-Asp(OBzl)-OBzl, or Z-Aspartic acid benzyl ester, is a derivative of aspartic acid characterized by the presence of a benzyloxycarbonyl (Z) group and a benzyl ester. This compound has garnered attention for its significant biological activity, particularly in the fields of peptide synthesis and neuropharmacology. This article explores the biological activity of this compound, its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₉H₁₉N₀₆

- Molecular Weight : 357.37 g/mol

- Melting Point : 83-85°C

- CAS Number : 4779-31-1

This compound is primarily used as a protected amino acid in peptide synthesis, where its protective groups prevent unwanted reactions during the assembly of peptide chains .

This compound functions as a substrate in enzyme-catalyzed reactions, particularly in the formation of peptide bonds. The carbobenzyloxy group protects the amino group while the benzyl ester protects the carboxyl group, allowing for selective reactions at other functional groups without interference. This dual protection strategy is crucial for synthesizing peptides with desired biological activities .

Hydrolysis and Release Mechanism

Under acidic or basic conditions, this compound can undergo hydrolysis, releasing free aspartic acid and benzyl alcohol. This reaction is significant because it allows for the regeneration of active aspartic acid within biological systems, which can then participate in various biochemical pathways.

Biological Activity

This compound exhibits several notable biological activities:

- Peptide Synthesis : It serves as a valuable building block for synthesizing peptides that may have therapeutic applications.

- Neuropharmacology : Due to its structural similarity to neurotransmitters derived from aspartic acid, this compound has been studied for its role in modulating neurotransmitter activity. This may have implications for developing treatments for neurological disorders .

- Anti-inflammatory and Analgesic Properties : Research has indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies.

Applications in Research

This compound is widely utilized in organic synthesis and peptide chemistry. Its ability to function as a protected amino acid allows researchers to explore complex biochemical interactions without the risk of undesired side reactions. The compound's applications are further illustrated through various studies:

Case Studies

- Neurotransmitter Modulation : A study demonstrated that this compound could influence neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.

- Peptide Therapeutics Development : Researchers synthesized peptides using this compound that showed promising results in binding assays for opioid receptors, indicating its potential role in developing pain relief medications .

- Synthesis of Complex Peptides : The compound has been successfully used to synthesize complex peptides with specific biological activities, showcasing its versatility in drug development .

特性

IUPAC Name |

dibenzyl 2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c28-24(31-17-20-10-4-1-5-11-20)16-23(25(29)32-18-21-12-6-2-7-13-21)27-26(30)33-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVDKMKHRJFPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-60-1 | |

| Record name | MLS002706797 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。